BenchChemオンラインストアへようこそ!

KPT-6566

PIN1-NRF2 protein-protein interaction cancer cell cytoprotection

KPT-6566 is a uniquely engineered covalent inhibitor, delivering sustained PIN1 degradation alongside a prodrug-like release of cytotoxic quinone mimics for selective cancer cell killing. Its exclusive polypharmacology—including dual STAG1/2 inhibition—enables synthetic lethality studies with PARP inhibitors. Unlike reversible alternatives (ATRA, EGCG) or promiscuous covalent agents (juglone), KPT-6566 ensures durable target engagement, robust ROS-mediated cytotoxicity, and potent in vivo anti-metastatic activity at 5 mg/kg. Secure this indispensable chemical probe for advanced oncology research.

Molecular Formula C22H21NO5S2
Molecular Weight 443.5 g/mol
Cat. No. B7830277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKPT-6566
Molecular FormulaC22H21NO5S2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
InChIInChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-18+
InChIKeyBXWWOKYIKNEEHJ-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KPT-6566: A Covalent PIN1 Inhibitor with Dual Mechanism of Action


KPT-6566 is a small-molecule covalent inhibitor of peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), with an IC50 of 640 nM and a Ki of 625.2 nM against the PIN1 PPIase domain . Its mechanism involves covalent binding to the catalytic cysteine residue (Cys113) of PIN1, leading to selective degradation of the enzyme and the release of a quinone-mimicking byproduct (KPT-6566-B) that generates reactive oxygen species (ROS) and DNA damage specifically in cancer cells . Beyond PIN1 inhibition, recent evidence identifies KPT-6566 as a dual inhibitor of STAG1 and STAG2, components of the cohesin complex critical for DNA repair .

Why PIN1 Inhibitors Cannot Be Casually Substituted: The Case for KPT-6566


PIN1 inhibitors exhibit profound mechanistic divergence that precludes simple functional substitution. Reversible inhibitors like all-trans retinoic acid (ATRA) and epigallocatechin gallate (EGCG) bind non-covalently and lack sustained target engagement , while covalent inhibitors such as juglone suffer from off-target effects including transcriptional blockade of RNA polymerases I-III (IC50 2-7 µM) . KPT-6566 uniquely combines covalent PIN1 modification with a prodrug-like release of a cytotoxic quinone mimic, generating ROS and DNA damage selectively in PIN1-overexpressing cancer cells . This dual mechanism—enzymatic inhibition plus targeted cytotoxicity—is absent in all other known PIN1 inhibitors. Additionally, KPT-6566's capacity to inhibit STAG1/2 and sensitize cells to PARP inhibitors represents a distinct polypharmacology profile. Substituting KPT-6566 with any in-class alternative would therefore alter experimental outcomes, particularly in assays requiring sustained PIN1 degradation, ROS-mediated cell killing, or synergy with DNA damage response inhibitors.

KPT-6566 Comparative Performance Data: PIN1 Inhibition, Selectivity, and In Vivo Efficacy


Direct Head-to-Head Comparison: KPT-6566 vs. Juglone and EGCG in PIN1-NRF2 Interaction Disruption

In a fluorescence polarization (FP) assay measuring disruption of the PIN1-NRF2 protein-protein interaction, KPT-6566 demonstrated superior potency compared to the classic PIN1 inhibitors juglone and EGCG. KPT-6566 achieved an IC50 range of 0.3–1.4 µM, whereas juglone and EGCG were notably less effective under identical assay conditions . This is a direct head-to-head comparison within the same experimental system.

PIN1-NRF2 protein-protein interaction cancer cell cytoprotection

Cross-Study Comparison: PIN1 PPIase Inhibition Potency of KPT-6566 vs. Alternative Inhibitors

Across independent studies, KPT-6566 consistently demonstrates low-micromolar inhibition of PIN1 enzymatic activity. KPT-6566 inhibits the PIN1 PPIase domain with an IC50 of 640 nM and a Ki of 625.2 nM . In contrast, the polyphenol EGCG exhibits an IC50 of 3.9 µM in similar PPIase activity assays , representing an approximately 6-fold difference in potency. The covalent inhibitor juglone displays a Ki of 55.9 nM but suffers from pronounced off-target effects on RNA polymerases (IC50 2-7 µM) that limit its utility as a selective PIN1 probe .

PIN1 enzymatic activity PPIase assay drug screening

Covalent Binding and Dual Mechanism: Sustained PIN1 Degradation and ROS-Mediated Cytotoxicity

KPT-6566 covalently modifies PIN1 at Cys113 via conjugate addition of its sulfonyl-acetate moiety, leading to sustained target degradation and the release of KPT-6566-B—a quinone-mimicking byproduct that generates ROS and DNA damage . This dual mechanism is absent in reversible inhibitors like ATRA and EGCG. Mass spectrometry analysis confirms that KPT-6566 modifies PIN1 via conjugate addition rather than disulfide exchange, a feature that distinguishes it from other covalent PIN1 inhibitors such as juglone . In PIN1-knockout MEFs reconstituted with HA-PIN1, KPT-6566 treatment reduces cyclin D1 hyperphosphorylation and pRB levels only in PIN1-expressing cells, confirming on-target dependency .

covalent inhibitor target degradation reactive oxygen species

In Vivo Efficacy: Reduction of Lung Metastasis in Triple-Negative Breast Cancer Model

In an MDA-MB-231 triple-negative breast cancer mouse xenograft model, KPT-6566 (5 mg/kg, intraperitoneal administration) significantly reduced the number of lung metastases . This in vivo efficacy correlates with in vitro data showing KPT-6566 inhibits colony formation (IC50 = 1.2 µM) and impairs secondary mammosphere formation in MDA-MB-231 cells, a functional marker of cancer stem cell activity . While other PIN1 inhibitors such as ATRA have shown anti-tumor effects in xenograft models , KPT-6566's dual mechanism (PIN1 degradation plus ROS generation) may confer advantages in metastatic settings where cancer stem cell populations drive recurrence.

in vivo metastasis xenograft breast cancer

Polypharmacology: KPT-6566 as a STAG1/2 Inhibitor with PARP Inhibitor Synergy

A recent high-throughput screening study identified KPT-6566 as a dual inhibitor of stromal antigens 1 and 2 (STAG1/2), components of the cohesin complex essential for homologous recombination repair . Biochemical analyses demonstrate direct binding of KPT-6566 to STAG1 and STAG2, disrupting their interactions with SCC1 and double-stranded DNA . Functionally, KPT-6566 causes premature chromosome separation and DNA damage, and sensitizes HeLa and HepG2 cells to the PARP inhibitor olaparib and the NHEJ inhibitor UMI-77 . This polypharmacology profile is unique among reported PIN1 inhibitors and expands KPT-6566's utility to DNA damage response research.

STAG1 STAG2 cohesin DNA repair PARP inhibitor

Optimal Use Cases for KPT-6566 Based on Quantitative Differentiation


Disruption of PIN1-NRF2 Protein-Protein Interactions

KPT-6566 is the most potent inhibitor of the PIN1-NRF2 interaction among tested compounds, with an IC50 range of 0.3–1.4 µM . Use KPT-6566 as a chemical probe to study NRF2-mediated cytoprotection, particularly in cancer models where PIN1-NRF2 crosstalk drives therapeutic resistance. Its superior efficacy over juglone and EGCG in this specific assay makes it the reagent of choice for dissecting this axis.

Sustained PIN1 Degradation in Long-Term Cell-Based Assays

For experiments requiring durable PIN1 inactivation (e.g., multi-day proliferation assays, clonogenic survival studies, or 3D spheroid models), KPT-6566's covalent binding mechanism ensures persistent target degradation even after compound washout . Reversible inhibitors like ATRA and EGCG lack this property and may allow target recovery during extended incubation periods. KPT-6566 inhibits colony formation with an IC50 of 1.2 µM and impairs mammosphere formation , confirming its utility in cancer stem cell assays.

In Vivo Metastasis Studies in Breast Cancer Models

KPT-6566 is validated in vivo for reducing lung metastasis in the MDA-MB-231 triple-negative breast cancer xenograft model at 5 mg/kg . Researchers investigating metastatic dissemination or cancer stem cell-driven recurrence should prioritize KPT-6566, as its dual mechanism (PIN1 degradation plus ROS-mediated cytotoxicity) may provide advantages over other PIN1 inhibitors that primarily target primary tumor growth .

Combination Therapy Research with PARP or NHEJ Inhibitors

KPT-6566 uniquely inhibits STAG1/2, sensitizing cancer cells to PARP inhibitors (olaparib) and NHEJ inhibitors (UMI-77) . This polypharmacology profile distinguishes KPT-6566 from all other known PIN1 inhibitors. Use KPT-6566 to explore synthetic lethality strategies in homologous recombination-deficient cancers or to investigate cohesin complex biology and DNA damage response crosstalk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for KPT-6566

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.